molecular formula C28H30N4O2S B11041081 N-Cyclohexyl-4-[({3-[(4-methoxyphenyl)methyl]-3H-imidazo[4,5-C]pyridin-2-YL}sulfanyl)methyl]benzamide CAS No. 903166-20-1

N-Cyclohexyl-4-[({3-[(4-methoxyphenyl)methyl]-3H-imidazo[4,5-C]pyridin-2-YL}sulfanyl)methyl]benzamide

Cat. No.: B11041081
CAS No.: 903166-20-1
M. Wt: 486.6 g/mol
InChI Key: VUPFSOWAAISAGK-UHFFFAOYSA-N
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Description

    N-Cyclohexyl-4-[({3-[(4-methoxyphenyl)methyl]-3H-imidazo[4,5-C]pyridin-2-YL}sulfanyl)methyl]benzamide: is a complex organic compound with a unique structure.

  • It contains a benzamide core, which is a common motif in pharmaceuticals and bioactive molecules.
  • The compound’s substituents include a cyclohexyl group, a methoxyphenylmethyl group, and an imidazo[4,5-C]pyridine ring system.
  • Preparation Methods

      Synthetic Routes: One synthetic route involves Suzuki–Miyaura coupling, a powerful carbon–carbon bond-forming reaction.

      Reaction Conditions: The coupling typically occurs under mild conditions using palladium catalysts.

      Industrial Production: While specific industrial methods may vary, the synthesis likely involves efficient and scalable processes to produce the compound.

  • Chemical Reactions Analysis

      Reactions: The compound may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents: Boron-based reagents (e.g., boronic acids, boronate esters) are essential for Suzuki–Miyaura coupling.

      Major Products: The major products depend on the specific reactions and functional groups involved.

  • Scientific Research Applications

      Chemistry: The compound’s unique structure makes it interesting for medicinal chemistry and ligand design.

      Biology: It could serve as a potential bioactive agent, affecting cellular processes.

      Medicine: Research may explore its pharmacological properties, such as anticancer or anti-inflammatory effects.

      Industry: Applications in materials science or catalysis are possible.

  • Mechanism of Action

    • The compound likely interacts with specific molecular targets (e.g., receptors, enzymes) via non-covalent interactions.
    • Pathways involved may include signal transduction, metabolic pathways, or protein–protein interactions.
  • Comparison with Similar Compounds

      Similar Compounds: Other benzamides, imidazo[4,5-C]pyridines, and sulfanyl-containing compounds.

      Uniqueness: Highlight its distinct features, such as the cyclohexyl group and methoxyphenylmethyl substituent.

    Remember that this compound’s detailed research and applications may vary, but this overview provides a starting point

    Properties

    CAS No.

    903166-20-1

    Molecular Formula

    C28H30N4O2S

    Molecular Weight

    486.6 g/mol

    IUPAC Name

    N-cyclohexyl-4-[[3-[(4-methoxyphenyl)methyl]imidazo[4,5-c]pyridin-2-yl]sulfanylmethyl]benzamide

    InChI

    InChI=1S/C28H30N4O2S/c1-34-24-13-9-20(10-14-24)18-32-26-17-29-16-15-25(26)31-28(32)35-19-21-7-11-22(12-8-21)27(33)30-23-5-3-2-4-6-23/h7-17,23H,2-6,18-19H2,1H3,(H,30,33)

    InChI Key

    VUPFSOWAAISAGK-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC=C(C=C1)CN2C3=C(C=CN=C3)N=C2SCC4=CC=C(C=C4)C(=O)NC5CCCCC5

    Origin of Product

    United States

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